molecular formula C11H15ClN2O B6647216 3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea

3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea

Cat. No. B6647216
M. Wt: 226.70 g/mol
InChI Key: AJNIJKSTNIFMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea is a chemical compound that is commonly known as Diuron. It is a white crystalline solid that is used as a herbicide to control the growth of weeds in various crops. Diuron is a member of the urea herbicide family, which is widely used in agriculture.

Mechanism of Action

Diuron works by inhibiting photosynthesis in plants, which results in the death of the plant. It does this by blocking the electron transport chain in the chloroplasts of the plant cells, which prevents the production of ATP, the energy source for the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, or yellowing of the leaves, as well as stunting of growth and reduced yield. In animals, Diuron has been shown to have low toxicity, but it can accumulate in the liver and kidneys over time.

Advantages and Limitations for Lab Experiments

One advantage of using Diuron in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the effects of herbicides on plants and the environment. However, one limitation is that Diuron is a relatively non-specific herbicide, which means that it can also affect non-target organisms such as beneficial insects.

Future Directions

There are several areas of future research that could be explored with Diuron. One area is the development of more specific herbicides that target only the weeds and not the beneficial plants. Another area is the study of the long-term effects of Diuron on the environment, including its persistence in soil and water. Additionally, more research could be done on the potential use of Diuron in cancer treatment, including its efficacy and safety in vivo.

Synthesis Methods

The synthesis of Diuron involves the reaction of 4-chlorobenzylamine with dimethylcarbamoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure Diuron.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties, but it has also been investigated for its potential use in other areas of research. One of the main applications of Diuron is in the field of environmental science, where it is used to study the effects of herbicides on the environment. Diuron has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-[1-(4-chlorophenyl)ethyl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8(13-11(15)14(2)3)9-4-6-10(12)7-5-9/h4-8H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNIJKSTNIFMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea

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